3-Methoxy-N-methylisoquinolin-6-amine
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Overview
Description
3-Methoxy-N-methylisoquinolin-6-amine is a chemical compound with the molecular formula C11H12N2O and a molecular weight of 188.23 g/mol It is a derivative of isoquinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-N-methylisoquinolin-6-amine typically involves the methylation of isoquinoline derivatives. One common method is the reaction of 3-methoxyisoquinoline with methylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium on carbon, and under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the compound meets the required standards for its intended applications .
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-N-methylisoquinolin-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce various amine derivatives .
Scientific Research Applications
3-Methoxy-N-methylisoquinolin-6-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Methoxy-N-methylisoquinolin-6-amine involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Methoxyisoquinoline: A precursor in the synthesis of 3-Methoxy-N-methylisoquinolin-6-amine.
N-Methylisoquinoline: Another derivative of isoquinoline with similar properties.
6-Aminoisoquinoline: A related compound with an amino group at the 6-position.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H12N2O |
---|---|
Molecular Weight |
188.23 g/mol |
IUPAC Name |
3-methoxy-N-methylisoquinolin-6-amine |
InChI |
InChI=1S/C11H12N2O/c1-12-10-4-3-8-7-13-11(14-2)6-9(8)5-10/h3-7,12H,1-2H3 |
InChI Key |
HMWZSDIZFKGGNT-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC2=CC(=NC=C2C=C1)OC |
Origin of Product |
United States |
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